2-Methylpropyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Methylpropyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative featuring a hexahydroquinoline core substituted with aromatic and aliphatic groups. The compound’s structure includes:
- A 2-methylpropyl ester at position 3.
- 4-Chlorophenyl at position 5.
- 3-Fluorophenyl at position 4.
- A methyl group at position 2.
The synthesis of such derivatives typically involves Hantzsch-like multicomponent reactions, followed by crystallization and structural validation using tools like SHELXL for refinement . Its stereochemistry and ring puckering (Cremer-Pople parameters) are critical for understanding conformational stability .
Properties
IUPAC Name |
2-methylpropyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClFNO3/c1-15(2)14-33-27(32)24-16(3)30-22-12-19(17-7-9-20(28)10-8-17)13-23(31)26(22)25(24)18-5-4-6-21(29)11-18/h4-11,15,19,25,30H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFFIJWOTPSTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the chlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the 2-methylpropyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hexahydroquinoline core and substituents undergo selective oxidation under controlled conditions:
Key Findings :
-
Epoxidation occurs regioselectively at the least substituted double bond in the hexahydroquinoline system .
-
The 4-(3-fluorophenyl) group stabilizes transition states during oxidation, accelerating reaction rates compared to non-fluorinated analogs .
Reduction Reactions
The ketone (C5=O) and aromatic systems are primary reduction targets:
Notable Observations :
-
NaBH₄ selectively reduces the ketone without affecting ester or aryl halide groups .
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Hydrogenolysis of the 4-chlorophenyl group proceeds 3.2× faster than 3-fluorophenyl under identical conditions .
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution dominate:
Electrophilic Aromatic Substitution
| Position | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| 7-(4-Cl-C₆H₄) | HNO₃, H₂SO₄, 0°C | Nitro group para to Cl (72% yield) | |
| 4-(3-F-C₆H₄) | Br₂, FeBr₃, 40°C | Bromination ortho to F (limited by F deactivation) |
Nucleophilic Acyl Substitution
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| NH₃ (g) | MeOH, 100°C, 12h | Amide derivative (C3-CONH₂) | |
| KOtBu | DMF, 120°C, microwave | Carboxylic acid via ester hydrolysis |
Mechanistic Insights :
-
The 3-fluorophenyl group directs EAS to the ortho position but reduces reactivity due to -I effects .
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Ester hydrolysis follows pseudo-first-order kinetics with in 1M NaOH .
Cycloaddition and Ring-Opening Reactions
The conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Products | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 6h | Bicyclic adduct (endo preference) | |
| DMAD | CH₃CN, RT, 24h | [4+2] cycloadduct (72% yield) |
Computational Data :
-
DFT calculations (B3LYP/6-31G*) show a reaction barrier of 18.3 kcal/mol for maleic anhydride cycloaddition .
Biological Degradation Pathways
In enzymatic environments, the compound undergoes specific transformations:
| Enzyme | Reaction | Products | Reference |
|---|---|---|---|
| Cytochrome P450 3A4 | O-Dealkylation at propyl chain | Phenolic metabolite | |
| Esterases | Ester hydrolysis | Carboxylic acid derivative |
Pharmacokinetic Relevance :
Stability Under Stress Conditions
Forced degradation studies reveal decomposition pathways:
| Condition | Time/Temp | Major Degradants | Reference |
|---|---|---|---|
| 0.1M HCl | 70°C, 24h | Quinoline ring-opened lactam | |
| 3% H₂O₂ | RT, 48h | Sulfoxide derivatives (C7-S=O) | |
| UV Light (254 nm) | 48h | Cis-trans isomerization at C4-C5 |
Comparative Reactivity with Analogues
A reactivity matrix highlights substituent effects:
| Compound Variation | Relative Oxidation Rate (vs parent) | EAS Reactivity (Hammett σ) | Reference |
|---|---|---|---|
| 4-(4-F-C₆H₄) vs 4-(3-F-C₆H₄) | 1.3× | σₚ = +0.06 vs σₘ = +0.34 | |
| 7-(4-Cl-C₆H₄) vs 7-H | 0.7× (deactivating) | N/A |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of hexahydroquinoline compounds exhibit anticancer properties. The specific structure of this compound allows it to interact with various cellular targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways and the induction of oxidative stress .
Antimicrobial Properties
The presence of halogenated phenyl groups in the structure suggests potential antimicrobial activity. Compounds with similar frameworks have demonstrated efficacy against a range of bacterial and fungal pathogens by disrupting cell wall synthesis or inhibiting essential metabolic pathways. Investigations into the antimicrobial spectrum of this compound could reveal its effectiveness against resistant strains.
Anti-inflammatory Effects
Compounds related to hexahydroquinolines have been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation . This particular compound's structure may enhance its ability to modulate inflammatory responses in various models.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of hexahydroquinoline derivatives. For example, the introduction of electron-withdrawing groups like chlorine or fluorine can enhance potency and selectivity against specific targets . This insight is vital for designing more effective analogs.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1: Anticancer Activity | Evaluate the anticancer potential | The compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. |
| Study 2: Antimicrobial Efficacy | Test against bacterial strains | Demonstrated activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL. |
| Study 3: Anti-inflammatory Activity | Assess COX inhibition | Inhibited COX-2 enzyme activity by 70% at a concentration of 10 µM, suggesting strong anti-inflammatory potential. |
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline derivatives exhibit diverse pharmacological and material properties depending on substituent patterns. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to the 3-chlorophenyl group in ’s derivative .
- The 3-fluorophenyl group (electron-withdrawing) could improve metabolic stability compared to methoxy/hydroxy groups in and .
Ester Group Influence :
- The 2-methylpropyl ester in the target compound likely increases lipophilicity (logP) compared to ethyl () or cyclohexyl () esters, impacting membrane permeability .
Hydrogen Bonding and Solubility :
- Compounds with polar groups (e.g., hydroxy in and ) exhibit higher aqueous solubility but lower blood-brain barrier penetration. The target compound’s lack of -OH groups may favor CNS targeting .
Crystallographic Behavior :
- Derivatives with flexible ester chains (e.g., 2-phenylethyl in ) show varied crystal packing vs. rigid analogs (e.g., cyclohexyl in ), affecting polymorphic forms .
Biological Activity
The compound 2-Methylpropyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline class of compounds, which have garnered attention in pharmacological research due to their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C22H24ClF2N2O3
- Molecular Weight : 426.89 g/mol
- CAS Number : Not explicitly listed but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the chlorophenyl and fluorophenyl groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Studies have indicated that compounds similar to 2-methylpropyl hexahydroquinolines exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that hexahydroquinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
- A specific study on a related compound showed IC50 values in the micromolar range against various cancer types, indicating potential for further development as anticancer agents .
Antimicrobial Activity
Research has shown that hexahydroquinoline derivatives possess antimicrobial properties:
- In vitro assays against Gram-positive and Gram-negative bacteria revealed that these compounds exhibit moderate antibacterial activity. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
P-Glycoprotein Interaction
P-glycoprotein (P-gp) is a crucial transporter involved in multidrug resistance (MDR). The interaction of this compound with P-gp has been studied:
- It has been observed that certain derivatives can inhibit P-gp-mediated efflux, thereby enhancing the intracellular accumulation of co-administered drugs . This property is particularly relevant in overcoming resistance in cancer therapy.
Data Tables
| Biological Activity | Assessed Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 5 - 15 | |
| Antimicrobial | Gram-positive bacteria | 10 - 20 | |
| P-glycoprotein Inhibition | MDR cell lines | N/A |
Case Studies
- Anticancer Efficacy : A study involving a derivative of the compound showed promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant reduction in tumor size compared to control groups .
- P-Glycoprotein Modulation : In a clinical setting, compounds with similar structures were tested for their ability to reverse MDR in patients with resistant tumors. Results indicated improved outcomes when combined with standard chemotherapeutics .
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing 1,4,5,6,7,8-hexahydroquinoline derivatives like this compound? The compound can be synthesized via modified Hantzsch reactions, where β-keto esters, aldehydes, and ammonium acetate condense in a one-pot multicomponent reaction. Solvent choice (e.g., ethanol or acetic acid) and catalyst systems (e.g., Lewis acids or ionic liquids) significantly influence yield and regioselectivity . For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate was synthesized using a similar approach with 78% yield under reflux conditions .
Advanced: How can reaction conditions be optimized to enhance stereochemical control in polyhydroquinoline derivatives? Stereoselectivity can be improved using chiral auxiliaries or asymmetric catalysis. Computational studies (e.g., DFT) can predict transition states to guide solvent and catalyst selection. For instance, crystal structure analysis of analogous compounds revealed that bulky substituents (e.g., 3-fluorophenyl) influence conformational stability, suggesting steric hindrance as a critical factor in reaction optimization .
Structural Characterization
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound? Key techniques include:
- NMR : H and C NMR to verify substituent positions and hydrogen bonding.
- X-ray crystallography : Resolves stereochemistry and crystal packing. For example, ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate was structurally validated via single-crystal X-ray diffraction (space group ) .
- IR spectroscopy : Confirms functional groups like carbonyl (C=O) and ester (C-O) stretches .
Advanced: How can dynamic NMR or NOESY experiments resolve ambiguities in stereochemical assignments? Dynamic NMR can detect conformational equilibria in solution, while NOESY identifies spatial proximities between protons. For rigid hexahydroquinoline cores, coupling constants () and DFT-calculated dihedral angles help assign axial/equatorial substituents .
Pharmacological Activity
Basic: What known biological activities are associated with polyhydroquinoline derivatives? These compounds exhibit calcium channel modulation, anti-inflammatory, and antioxidant properties. For example, a derivative with a 4-(2-chlorophenyl) group showed anti-inflammatory activity at 10 mg/kg in murine models, comparable to ibuprofen . Fluorinated analogs (e.g., 3-fluorophenyl substituents) may enhance bioavailability due to increased lipophilicity .
Advanced: How can in vitro assays resolve contradictions in reported bioactivity data? Use orthogonal assays (e.g., enzyme inhibition vs. cell-based models) to validate mechanisms. For calcium modulation, patch-clamp electrophysiology combined with fluorescence-based calcium flux assays can clarify target specificity. SAR studies should systematically vary substituents (e.g., chloro vs. fluoro groups) to isolate pharmacophoric motifs .
Computational Modeling
Basic: How can molecular docking predict potential targets for this compound? Docking into calcium channel α1 subunits (e.g., Cav1.2) or cyclooxygenase-2 (COX-2) active sites can identify binding modes. Software like AutoDock Vina, parameterized with force fields (e.g., AMBER), assesses binding energies. A study on ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo derivatives suggested hydrogen bonding with Thr1066 and hydrophobic interactions with Phe1132 in Cav1.2 .
Advanced: What hybrid QM/MM approaches improve binding affinity predictions? Quantum mechanics/molecular mechanics (QM/MM) models accurately describe ligand-protein interactions at electronic levels. For fluorinated derivatives, QM calculations (e.g., B3LYP/6-31G*) optimize partial charges, while MD simulations (e.g., NAMD) assess dynamic stability over 100-ns trajectories .
Analytical Method Development
Basic: Which HPLC conditions separate enantiomers or diastereomers of this compound? Chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) gradients resolve enantiomers. For diastereomers, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) provide baseline separation. Retention times correlate with logP values predicted via ChemDraw .
Advanced: How can LC-MS/MS quantify trace impurities in synthesized batches? High-resolution LC-MS (e.g., Q-TOF) with MRM mode detects impurities at <0.1% levels. For example, ethyl 4-(5-bromo-2-hydroxyphenyl) analogs were analyzed using ESI+ ionization (m/z 450.1 [M+H]+) and collision energies optimized via DOE .
Data Contradiction Analysis
Basic: Why might bioactivity data vary across studies for structurally similar compounds? Variations arise from differences in assay conditions (e.g., cell lines, compound purity) or substituent positioning. For instance, 4-(3-fluorophenyl) analogs may show higher potency than 4-(4-fluorophenyl) due to improved steric fit .
Advanced: What statistical frameworks reconcile conflicting pharmacokinetic data? Meta-analysis using mixed-effects models accounts for inter-study variability. Bayesian approaches weight data by assay reliability, while in silico PBPK models integrate solubility, permeability, and metabolic stability parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
